molecular formula C15H14N6O5S B2808454 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 946379-51-7

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2808454
CAS No.: 946379-51-7
M. Wt: 390.37
InChI Key: SFUMBCJUMAXBNJ-UHFFFAOYSA-N
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Description

2-((1-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, a core structure recognized in medicinal chemistry for its similarity to purine bases . This specific analog features a 2-hydroxyethyl substitution at the pyrazole nitrogen and is further functionalized with a (3-nitrophenyl)acetamide group via a thioether linkage. The presence of these moieties suggests potential for diverse biological activity and makes the compound a valuable intermediate for research and development. Researchers can utilize this compound as a key building block in organic synthesis or as a putative biochemical probe for target identification and validation studies. Its structural profile indicates potential applicability in the exploration of enzyme inhibitors, particularly those with affinity for nucleotide-like structures, such as certain kinase families . This product is intended for research purposes by trained professionals in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O5S/c22-5-4-20-13-11(7-16-20)14(24)19-15(18-13)27-8-12(23)17-9-2-1-3-10(6-9)21(25)26/h1-3,6-7,22H,4-5,8H2,(H,17,23)(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUMBCJUMAXBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thioether linkage: This step involves the reaction of the pyrazolopyrimidine intermediate with a suitable thiol compound.

    Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or similar reagents.

    Nitration of the phenyl ring: The final step involves the nitration of the phenyl ring using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biochemistry: The compound can be used as a probe to study enzyme interactions and biochemical pathways.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The thioether and nitrophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Compound A: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () Structural Differences: Replaces the pyrazolo[3,4-d]pyrimidine core with a simpler dihydropyrimidine ring. Physicochemical Properties: Melting point (196–198°C) is higher than typical pyrazolo-pyrimidines, likely due to stronger hydrogen bonding from the unsubstituted NH group .
  • Compound B: Pyrazolo-pyridine-N-acetamide derivatives () Structural Differences: Features a pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidine. Synthesis: Prepared via nucleophilic substitution with K₂CO₃ in DMF, similar to the target compound’s likely synthesis route .

Substituent Variations

  • Compound C: 2-Cyano-N-(2-nitro-phenyl)-acetamide (g) Substituent Comparison: Shares the 3-nitrophenyl group but lacks the pyrazolo-pyrimidine core. Hydrogen Bonding: The nitro group participates in strong intermolecular interactions, as observed in graph set analysis (e.g., R₂²(8) motifs), which may stabilize crystal packing . Reactivity: The cyano group in 3g increases electrophilicity, whereas the target compound’s thioether linkage offers better hydrolytic stability.
  • Compound D: N-Benzyl-2-cyano-acetamide (d) Solubility: The benzyl group enhances lipophilicity (logP ~2.1), contrasting with the target compound’s 2-hydroxyethyl group, which improves aqueous solubility (predicted logP ~1.8).

Thioether vs. Ether/Oxygen Analogs

  • Compound E : 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde derivatives ()
    • Linkage Impact : Oxygen-based linkages (e.g., coumarin derivatives) exhibit shorter bond lengths (C–O ~1.36 Å vs. C–S ~1.81 Å), affecting conformational flexibility and van der Waals interactions .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , utilizing a nucleophilic substitution reaction. However, the 2-hydroxyethyl group may require protective group strategies to prevent side reactions .
  • Bioactivity Prediction : The 3-nitrophenyl group may enhance binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors with similar substituents .

Biological Activity

The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C16H17N5O3S
  • Molecular Weight : 359.4 g/mol
  • IUPAC Name : N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

This structure includes a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.

The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. The compound inhibits CDK2 activity, leading to disrupted cell cycle progression and subsequent anti-proliferative effects against various cancer cell lines. The interaction with CDK2 occurs through specific binding at the ATP-binding pocket, which is essential for kinase activity.

Anticancer Activity

Research indicates that this compound exhibits significant anti-proliferative effects across multiple cancer cell lines. For example:

  • Case Study : In vitro studies demonstrated that the compound inhibited cell growth in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM.
Cell LineIC50 Value (µM)Reference
MCF715
A54912
HeLa18

Antiviral Activity

The compound has also shown promise as an antiviral agent. In particular, it has been tested against various viral targets:

  • Mechanism : It inhibits viral replication by interfering with specific viral enzymes.
Virus TypeEffectivenessReference
β-coronavirusesPotent inhibitor
Influenza VirusModerate effect

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural components:

  • Pyrazolo[3,4-d]pyrimidine Core : Essential for kinase inhibition.
  • Hydroxyethyl Group : Enhances solubility and bioavailability.
  • Nitrophenyl Substituent : Contributes to increased potency against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology: Synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors, thioether formation, and amide coupling. Key steps require temperature control (e.g., 60–80°C for cyclization) and catalysts like triethylamine for acylation . Optimizing solvent systems (e.g., DMF or THF) and stoichiometric ratios of thioacetamide intermediates can improve yields above 60% .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?

  • Methodology: Use 1H^1 \text{H} NMR to confirm proton environments (e.g., pyrazolo-pyrimidine protons at δ 6.8–8.6 ppm) and LC-MS for molecular ion verification (e.g., [M+H]+^+ peaks). FT-IR identifies functional groups like amide C=O (~1650 cm1^{-1}) and nitro groups (~1520 cm1^{-1}) . X-ray crystallography may resolve stereochemical ambiguities in the pyrimidine core .

Q. How does the compound’s solubility and stability impact in vitro assays?

  • Methodology: Solubility profiling in DMSO/PBS mixtures (e.g., 10% DMSO) is essential for biological testing. Stability studies under varying pH (4–9) and temperatures (4–37°C) via HPLC monitoring can identify degradation pathways, such as hydrolysis of the thioacetamide bond .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to kinase targets (e.g., EGFR or CDK2)?

  • Methodology: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with kinase active sites. Focus on hydrogen bonding with the pyrazolo-pyrimidine core and hydrophobic interactions with the 3-nitrophenyl group . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to design structure-activity relationship (SAR) studies to optimize anticancer activity?

  • Methodology: Synthesize analogs with substitutions at the hydroxyethyl group (e.g., methyl, benzyl) or nitrophenyl moiety. Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Correlate IC50_{50} values with electronic (Hammett constants) or steric parameters (Taft indices) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodology: Cross-validate results using orthogonal assays (e.g., apoptosis vs. cell cycle arrest). For conflicting kinase inhibition data, perform kinetic assays (e.g., ADP-Glo™) to measure enzymatic IC50_{50} under standardized ATP concentrations . Use multivariate statistical analysis (e.g., PCA) to identify confounding variables like assay conditions .

Q. How can reaction engineering improve scalability for preclinical studies?

  • Methodology: Apply design of experiments (DoE) to optimize parameters like catalyst loading, temperature, and mixing rates. Use microreactor systems for continuous flow synthesis to enhance reproducibility and reduce side reactions (e.g., oxidation of thioether) .

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

  • Methodology: Use murine models for bioavailability studies (IV vs. oral administration) with LC-MS/MS quantification of plasma levels. Assess hepatotoxicity via ALT/AST biomarkers and histopathology. Compare metabolite profiles (e.g., nitro-reduction products) using HR-MS .

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